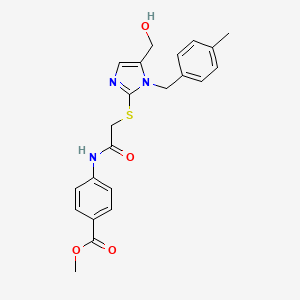
methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic molecule containing multiple functional groups such as ester, amide, thioether, and hydroxyl groups. This molecular structure provides it with unique chemical properties, making it significant in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate generally involves a multi-step reaction process:
Formation of the Imidazole Core: : Begin with the formation of 5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazole-2-thiol. This step typically involves the condensation of 4-methylbenzylamine with glyoxal, followed by cyclization with thiourea.
Acylation: : The imidazole-thiol intermediate undergoes acylation with 2-chloroacetamide to form the thioacetamido derivative.
Esterification: : The final step involves the esterification of the thioacetamido derivative with methyl 4-aminobenzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial synthesis of this compound would likely follow similar steps, with optimizations for scale, yield, and purity. Specific catalysts, solvents, and reaction conditions would be fine-tuned to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : The imidazole ring can undergo reduction reactions under catalytic hydrogenation conditions.
Substitution: : The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Palladium on carbon (Pd/C), hydrogen gas.
Substitution: : Alkyl halides, under basic conditions.
Major Products
Oxidation: : Conversion to corresponding carboxylic acid derivatives.
Reduction: : Formation of saturated imidazole derivatives.
Substitution: : Introduction of various functional groups at the thioether position.
Applications De Recherche Scientifique
Methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate has various applications:
Chemistry: : It serves as an intermediate in organic synthesis, particularly in the development of novel compounds for pharmaceuticals.
Biology: : The compound's biological activity can be harnessed in drug discovery, particularly for its potential antimicrobial or anti-inflammatory properties.
Medicine: : It is explored for therapeutic uses, potentially as a prodrug or a direct therapeutic agent.
Industry: : Used in material science for the development of specialty polymers or as a catalyst in specific chemical reactions.
Mécanisme D'action
The mechanism by which methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate exerts its effects is multifaceted:
Molecular Targets: : It interacts with specific enzymes or receptors, potentially modulating their activity.
Pathways: : It can influence signaling pathways within cells, leading to changes in cellular responses such as inflammation or proliferation.
Comparaison Avec Des Composés Similaires
Comparing methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate with similar compounds highlights its unique features:
Similar Compounds: : Methyl 4-(2-((5-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate, Ethyl 4-(2-((5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate.
Uniqueness: : The specific combination of functional groups in the target compound provides unique reactivity and biological activity compared to other imidazole derivatives.
Each compound's distinct structural variations confer different chemical and biological properties, emphasizing the importance of detailed characterization in their application.
Propriétés
IUPAC Name |
methyl 4-[[2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-3-5-16(6-4-15)12-25-19(13-26)11-23-22(25)30-14-20(27)24-18-9-7-17(8-10-18)21(28)29-2/h3-11,26H,12-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLPAEASGOBMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
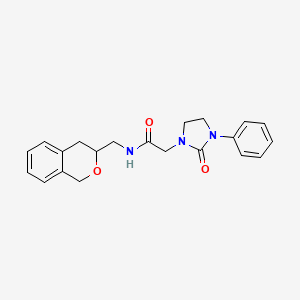
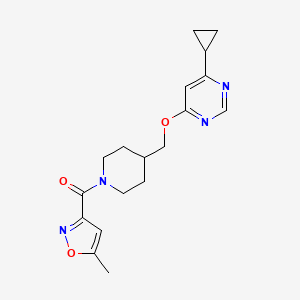
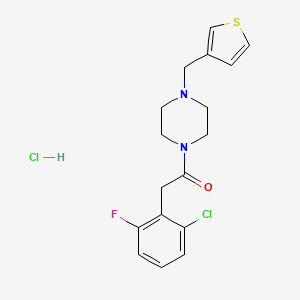
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2722165.png)
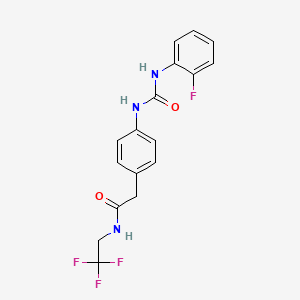
![N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2722167.png)
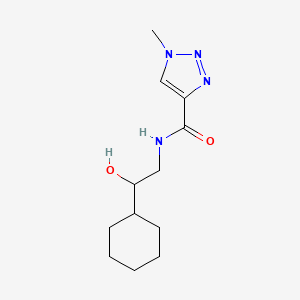
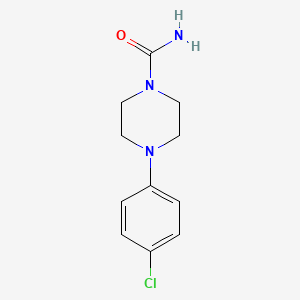
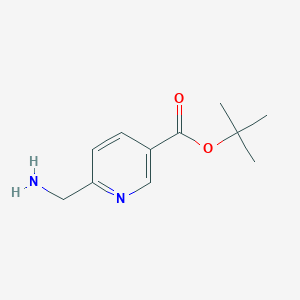


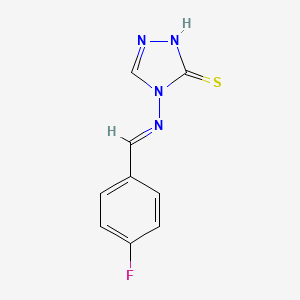
![4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2722178.png)
![3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2722179.png)
